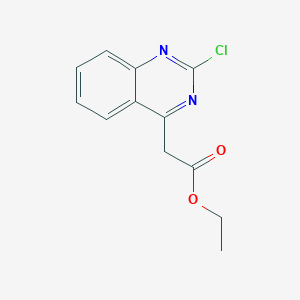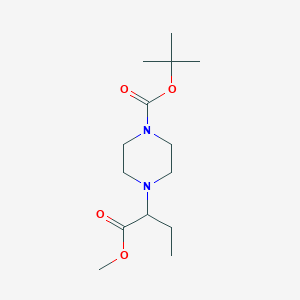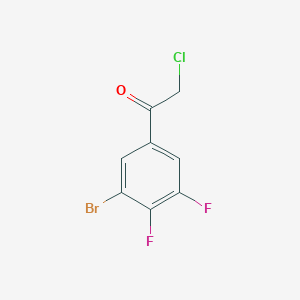
3'-Bromo-4',5'-difluorophenacyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromo-4’,5’-difluorophenacyl chloride is a chemical compound with the molecular formula C8H4BrClF2O It is a derivative of phenacyl chloride, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
The synthesis of 3’-Bromo-4’,5’-difluorophenacyl chloride typically involves the chlorination of 3’-Bromo-4’,5’-difluoroacetophenone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the reactants in an inert solvent such as dichloromethane or chloroform .
Chemical Reactions Analysis
3’-Bromo-4’,5’-difluorophenacyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or thiols. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Oxidation and Reduction: It can be oxidized to form corresponding ketones or reduced to form alcohols. Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Scientific Research Applications
3’-Bromo-4’,5’-difluorophenacyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals. Its derivatives have been studied for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3’-Bromo-4’,5’-difluorophenacyl chloride involves its reactivity towards nucleophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the phenyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to create new compounds with desired properties .
Comparison with Similar Compounds
3’-Bromo-4’,5’-difluorophenacyl chloride can be compared with other phenacyl chloride derivatives such as:
4’-Bromo-3’,5’-difluorophenacyl chloride: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3’,4’-Dichlorophenacyl chloride: Another derivative with chlorine substitutions, used in different synthetic applications.
4’-Methyl-3’,5’-difluorophenacyl chloride: Substituted with a methyl group instead of bromine, affecting its chemical properties and reactivity.
These comparisons highlight the uniqueness of 3’-Bromo-4’,5’-difluorophenacyl chloride in terms of its specific substitution pattern and the resulting chemical behavior.
Properties
Molecular Formula |
C8H4BrClF2O |
|---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
1-(3-bromo-4,5-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-5-1-4(7(13)3-10)2-6(11)8(5)12/h1-2H,3H2 |
InChI Key |
BPCQITKZHCXMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


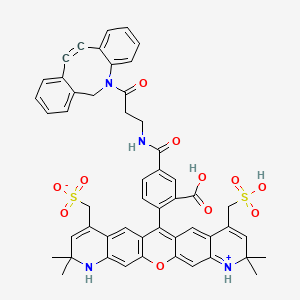

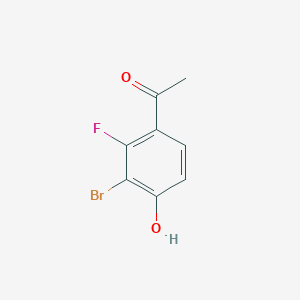
![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)

![3-[6-(tert-Butyl)-2-benzimidazolyl]aniline](/img/structure/B13718250.png)
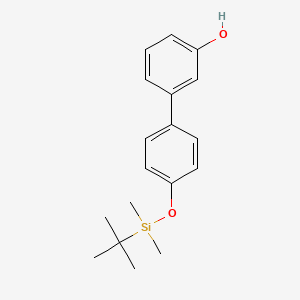
![7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13718263.png)

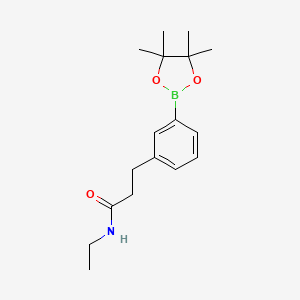
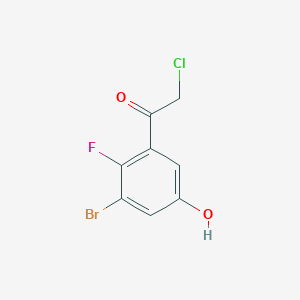
![3-Chloro-2-nitrodibenzo[b,d]furan](/img/structure/B13718278.png)
